molecular formula C23H17Cl2N5O2 B12125053 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12125053
M. Wt: 466.3 g/mol
InChI Key: RMUCZZSKTKTSGB-UHFFFAOYSA-N
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Description

7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine and triazine ring system

Preparation Methods

The synthesis of 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Cyclization with Pyridine Derivative: The pyrazole intermediate is then reacted with a pyridine derivative under cyclization conditions to form the fused pyrazolo-pyridine system.

    Introduction of Triazine Ring:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of substituents such as chloro and methoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and chemical entities.

    Medicine: The compound is explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar compounds to 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one include other pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can influence their chemical and biological properties. Examples of similar compounds include:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused ring system and are known for their CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also share a similar core structure and are explored for their potential as multi-target ligands and receptor probes.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H17Cl2N5O2

Molecular Weight

466.3 g/mol

IUPAC Name

11-(3,5-dichlorophenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H17Cl2N5O2/c1-3-18-20(13-4-6-17(32-2)7-5-13)22-27-26-21-19(30(22)28-18)8-9-29(23(21)31)16-11-14(24)10-15(25)12-16/h4-12H,3H2,1-2H3

InChI Key

RMUCZZSKTKTSGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC(=C4)Cl)Cl)N=NC2=C1C5=CC=C(C=C5)OC

Origin of Product

United States

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